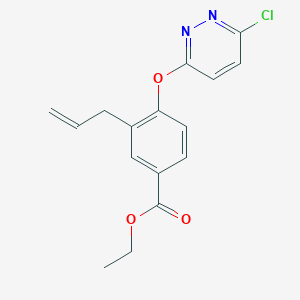
Agn-PC-0nig3R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nig3R is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive molecular structure and significant reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3R typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver ions in the presence of a stabilizing agent. For instance, a study on the optimization of silver nanoparticle synthesis by chemical reduction highlighted the use of silver nitrate (AgNO3), sodium citrate (TSC), and sodium borohydride (NaBH4) under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reduction processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nig3R undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include silver nitrate, sodium citrate, and sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of this compound can lead to the formation of silver nanoparticles with varying sizes and shapes .
Scientific Research Applications
Agn-PC-0nig3R has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Agn-PC-0nig3R involves its interaction with molecular targets and pathways within biological systems. For instance, silver nanoparticles derived from this compound have been shown to exert antimicrobial effects by disrupting the cell membrane and interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0nig3R include other silver-based nanoparticles and compounds such as silver nitrate and silver chloride. These compounds share some common properties but differ in their specific applications and reactivity.
Uniqueness
This compound stands out due to its unique molecular structure and the ability to form stable nanoparticles with distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring high precision and efficiency.
Properties
CAS No. |
61075-02-3 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
ethyl 4-(6-chloropyridazin-3-yl)oxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-5-11-10-12(16(20)21-4-2)6-7-13(11)22-15-9-8-14(17)18-19-15/h3,6-10H,1,4-5H2,2H3 |
InChI Key |
JDMHOOYOQMQXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















